molecular formula C27H35N3O2 B8220752 (6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one

(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B8220752
M. Wt: 433.6 g/mol
InChI Key: PCQTWPOHERAHQP-QURGRASLSA-N
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Description

The compound (6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic molecule with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyridine structure, followed by the introduction of the furan and piperidine moieties. Key steps include:

    Formation of the Pyridine Core: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Piperidine Group: The piperidine group is added through nucleophilic substitution reactions.

    Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, the compound’s potential as a therapeutic agent is of significant interest. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

IUPAC Name

(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2/c1-7-20-9-11-24(32-20)18-13-22(21-12-17(2)8-10-23(21)31)29-25(14-18)28-19-15-26(3,4)30-27(5,6)16-19/h8-14,19,28-30H,7,15-16H2,1-6H3/b22-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQTWPOHERAHQP-QURGRASLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2=CC(=C3C=C(C=CC3=O)C)NC(=C2)NC4CC(NC(C4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)C2=C/C(=C\3/C=C(C=CC3=O)C)/NC(=C2)NC4CC(NC(C4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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